molecular formula C11H8BrFN2 B13133621 4-(Bromomethyl)-5-fluoro-3,3'-bipyridine

4-(Bromomethyl)-5-fluoro-3,3'-bipyridine

Cat. No.: B13133621
M. Wt: 267.10 g/mol
InChI Key: PJFYICXWRGQCKX-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-5-fluoro-3,3’-bipyridine is an organic compound belonging to the bipyridine family. This compound is characterized by the presence of a bromomethyl group at the 4-position and a fluorine atom at the 5-position on the bipyridine core. Bipyridines are known for their versatile applications in coordination chemistry, organic synthesis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)-5-fluoro-3,3’-bipyridine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3,3’-bipyridine.

    Bromomethylation: The bromomethyl group is introduced via bromomethylation, which can be performed using bromomethylating agents like bromoacetic acid or bromomethyl methyl ether in the presence of a base such as sodium hydride.

Industrial Production Methods: Industrial production of 4-(Bromomethyl)-5-fluoro-3,3’-bipyridine follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and heat transfer.

    Purification: The crude product is purified using techniques like recrystallization or column chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions: 4-(Bromomethyl)-5-fluoro-3,3’-bipyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Nucleophilic Substitution: Products include azides, thiols, and ethers.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: The major product is the corresponding methyl derivative.

Scientific Research Applications

4-(Bromomethyl)-5-fluoro-3,3’-bipyridine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.

    Biology: Investigated for its potential as a ligand in bioinorganic chemistry and its interactions with biomolecules.

    Medicine: Explored for its potential in drug discovery and development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism by which 4-(Bromomethyl)-5-fluoro-3,3’-bipyridine exerts its effects involves:

    Molecular Targets: The compound can interact with metal ions, forming coordination complexes that exhibit unique chemical and physical properties.

    Pathways Involved: The formation of these complexes can influence various pathways, including electron transfer processes and catalytic cycles.

Comparison with Similar Compounds

    4-(Bromomethyl)-3,3’-bipyridine: Lacks the fluorine atom, resulting in different reactivity and properties.

    5-Fluoro-3,3’-bipyridine: Lacks the bromomethyl group, affecting its ability to undergo nucleophilic substitution.

    4-Methyl-5-fluoro-3,3’-bipyridine: The methyl group replaces the bromomethyl group, altering its chemical behavior.

Uniqueness: 4-(Bromomethyl)-5-fluoro-3,3’-bipyridine is unique due to the presence of both bromomethyl and fluorine substituents, which confer distinct reactivity and potential for diverse applications in various fields.

This detailed overview provides a comprehensive understanding of 4-(Bromomethyl)-5-fluoro-3,3’-bipyridine, highlighting its synthesis, reactions, applications, and uniqueness compared to similar compounds

Properties

Molecular Formula

C11H8BrFN2

Molecular Weight

267.10 g/mol

IUPAC Name

4-(bromomethyl)-3-fluoro-5-pyridin-3-ylpyridine

InChI

InChI=1S/C11H8BrFN2/c12-4-9-10(6-15-7-11(9)13)8-2-1-3-14-5-8/h1-3,5-7H,4H2

InChI Key

PJFYICXWRGQCKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CN=CC(=C2CBr)F

Origin of Product

United States

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